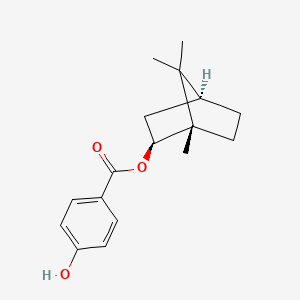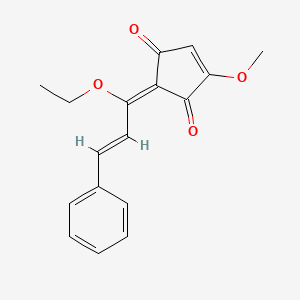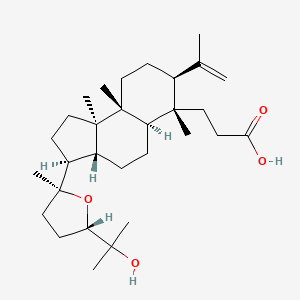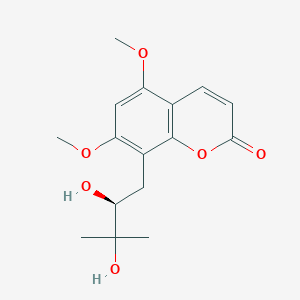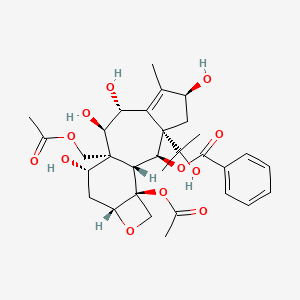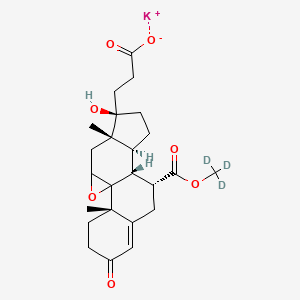
Eplerenone-methyl-d3 Hydroxyacid Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and intricate ring system, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eplerenone-methyl-d3 Hydroxyacid Potassium Salt involves multiple steps, including the formation of the core pentacyclic structure followed by the introduction of functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of Eplerenone-methyl-d3 Hydroxyacid Potassium Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(methoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
- Potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(ethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Uniqueness
The uniqueness of Eplerenone-methyl-d3 Hydroxyacid Potassium Salt lies in its specific stereochemistry and the presence of the trideuteriomethoxycarbonyl group, which may impart unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C₂₄H₂₈D₃KO₇ |
|---|---|
Poids moléculaire |
473.62 |
Synonymes |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid 7-(Methyl-d3) Ester Monopotassium Salt; SC 70303-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


